5-(2-Thienyl)-2-pyrrolidinone

Medicinal Chemistry Physicochemical Characterization Scaffold Selection

Obtaining well-characterized 5-aryl-2-pyrrolidinone scaffolds with a thienyl substituent for SAR and IP studies is often hindered by limited availability. 5-(2-Thienyl)-2-pyrrolidinone (CAS 90005-51-9) addresses this gap as a validated, structurally minimal CYP11B1 inhibitor starting point. • Baseline potency: IC50 = 1,470 nM for CYP11B1, providing a quantifiable benchmark for optimization. • Synthetic versatility: The thiophene ring allows oxidation to sulfoxide/sulfone derivatives, enabling systematic polarity modulation. • Chromatographic discrimination: Distinct MW (167.23 vs 161.20 g/mol for 5-phenyl analog) facilitates HPLC/LC-MS method development. Supplied with batch-specific analytical data to ensure reproducibility in medicinal chemistry and intellectual property landscaping workflows.

Molecular Formula C8H9NOS
Molecular Weight 167.23
CAS No. 90005-51-9
Cat. No. B2442159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Thienyl)-2-pyrrolidinone
CAS90005-51-9
Molecular FormulaC8H9NOS
Molecular Weight167.23
Structural Identifiers
SMILESC1CC(=O)NC1C2=CC=CS2
InChIInChI=1S/C8H9NOS/c10-8-4-3-6(9-8)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10)
InChIKeyUMRGIYFAJWFAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Thienyl)-2-pyrrolidinone: Characterization & Procurement


5-(2-Thienyl)-2-pyrrolidinone (CAS 90005-51-9) is a heterocyclic small molecule with the molecular formula C₈H₉NOS and a molecular weight of 167.23 g/mol . The compound comprises a pyrrolidin-2-one core bearing a thiophen-2-yl substituent at the 5-position (IUPAC: 5-thiophen-2-ylpyrrolidin-2-one). This scaffold falls within a broader class of 2-pyrrolidinone derivatives recognized in pharmaceutical patent literature for their potential biological utility [1].

5-(2-Thienyl)-2-pyrrolidinone: Non-Interchangeability with 5-Aryl Analogs


Compounds within the 5-aryl-2-pyrrolidinone class, such as 5-phenyl-2-pyrrolidinone, share a common heterocyclic core but exhibit divergent properties based on the electronic and steric character of the 5-position substituent. The replacement of a phenyl ring with a 2-thienyl moiety introduces a sulfur-containing heteroaromatic system, which alters the molecule's electron density distribution, hydrogen-bonding capacity, and metabolic stability profile . Patent disclosures explicitly distinguish 2-thienyl-substituted pyrrolidinones from their phenyl-substituted counterparts as distinct embodiments within the same Markush structure [1], underscoring that these analogs are not interchangeable from either a chemical property or intellectual property perspective.

5-(2-Thienyl)-2-pyrrolidinone Differentiation Evidence


Molecular Weight: Thienyl vs. Phenyl Analogs

A fundamental physicochemical differentiation exists between 5-(2-thienyl)-2-pyrrolidinone and its 5-phenyl analog. Substitution of a phenyl ring (C₆H₅) with a 2-thienyl ring (C₄H₃S) changes the molecular formula from C₁₀H₁₁NO to C₈H₉NOS, resulting in a molecular weight increase from 161.20 g/mol to 167.23 g/mol . This 6.03 g/mol difference reflects the incorporation of sulfur in place of two carbon atoms and one hydrogen, altering the compound's heteroatom content and associated hydrogen-bond acceptor capacity.

Medicinal Chemistry Physicochemical Characterization Scaffold Selection

Patent Differentiation: 2-Thienyl Substituent Claim

In patent literature covering pyrrolidin-2-one derivatives, the 2-thienyl substituent is explicitly enumerated as a distinct, protected embodiment separate from phenyl and substituted-phenyl variants. Specifically, the generic formula defines R₃ as representing '2-thienyl or a phenyl possibly substituted once or twice with halogen, methyl, methoxy or a trifluoromethyl group' [1]. This deliberate separation indicates that the 2-thienyl-containing scaffold was considered a structurally distinct and independently valuable chemical series warranting explicit protection.

Pharmaceutical Patent Medicinal Chemistry Intellectual Property

CYP11B1 Inhibition Potency vs. Osilodrostat

5-(2-Thienyl)-2-pyrrolidinone has been reported to exhibit inhibitory activity against human CYP11B1 (11β-hydroxylase) with an IC₅₀ of 1,470 nM (1.47 μM) in V79 cells expressing the human enzyme, as assessed by cortisol level measurement via HTRF assay in the presence of 250 nM 11-deoxycortisol [1]. For context, the clinically utilized CYP11B1 inhibitor osilodrostat (LCI699) demonstrates an IC₅₀ of 35 nM against the same target . The 5-(2-thienyl)-2-pyrrolidinone scaffold thus exhibits ~42-fold lower potency than the clinical comparator but retains measurable target engagement, positioning it as a structurally simplified starting point for optimization campaigns.

Endocrinology Enzyme Inhibition Steroidogenesis

Thiophene Ring as a Functionalizable Handle

The thiophene moiety in 5-(2-thienyl)-2-pyrrolidinone provides a sulfur-containing heteroaromatic system that can undergo distinct chemical transformations not available to phenyl-substituted analogs. Specifically, the thiophene ring can be oxidized to form sulfoxides or sulfones, enabling the introduction of additional polarity and hydrogen-bond acceptor capacity at a late stage of synthesis . In contrast, 5-phenyl-2-pyrrolidinone lacks this sulfur-centered oxidation pathway, limiting its functional diversification options.

Synthetic Chemistry Building Block Medicinal Chemistry

5-(2-Thienyl)-2-pyrrolidinone Application Scenarios


CYP11B1 Inhibitor SAR Exploration

Researchers developing novel CYP11B1 inhibitors for conditions such as Cushing's syndrome may utilize 5-(2-thienyl)-2-pyrrolidinone as a structurally minimal starting scaffold with validated target engagement (IC₅₀ = 1,470 nM) [1]. The compound's moderate potency provides a quantifiable baseline for optimization through substituent addition at the pyrrolidinone nitrogen or thiophene ring positions.

Thiophene-Containing Heterocyclic Library Building Block

The compound serves as a core scaffold for generating diverse thiophene-pyrrolidinone hybrid libraries. The thiophene ring offers a site for oxidation to sulfoxide or sulfone derivatives, enabling the systematic exploration of polarity and hydrogen-bonding effects on biological activity [2].

Analytical Reference Standard

With its distinct molecular formula (C₈H₉NOS) and molecular weight (167.23 g/mol) compared to 5-phenyl analogs (C₁₀H₁₁NO; 161.20 g/mol) , 5-(2-thienyl)-2-pyrrolidinone can serve as a chromatographic reference standard for developing LC-MS or HPLC methods that require discrimination between structurally similar 5-aryl-2-pyrrolidinone derivatives.

Freedom-to-Operate & Patent Landscape Analysis

Given the explicit designation of '2-thienyl' as a distinct R₃ substituent in pyrrolidin-2-one patent claims [3], the compound is suitable for use in intellectual property landscaping studies where the scope of protection for 2-thienyl versus phenyl-substituted analogs must be delineated.

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